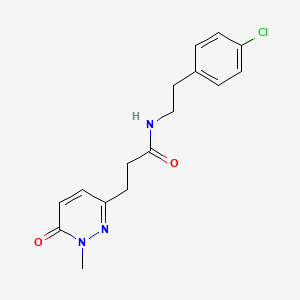

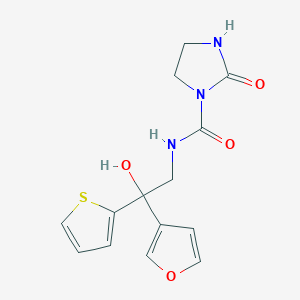

![molecular formula C18H11N3O5S B2767712 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide CAS No. 477294-99-8](/img/structure/B2767712.png)

3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide, also known as NBTC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NBTC is a heterocyclic compound that consists of a benzofuran ring fused to a benzo[b]thiophene ring, with a nitro group and a carboxamide group attached to the benzo[b]thiophene ring.

Applications De Recherche Scientifique

Inhibition of Cell Adhesion Molecules

A study led by Boschelli et al. (1995) found that 3-alkoxybenzo[b]thiophene-2-carboxamides, including compounds structurally related to "3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide," significantly decreased the adherence of neutrophils to activated endothelial cells. This effect was achieved by inhibiting the upregulation of the adhesion molecules E-selectin, ICAM-1, and VCAM-1 on the surface of the endothelium, suggesting potential applications in anti-inflammatory therapies (Boschelli et al., 1995).

Synthesis and Characterization of Novel Compounds

Another area of research involves the synthesis and characterization of novel compounds with potential biological activities. Amr et al. (2010) synthesized a series of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed high activity compared to standard drugs, indicating their potential as therapeutic agents (Amr et al., 2010).

Antileishmanial Activity

Dias et al. (2015) synthesized and characterized four new nitroaromatic compounds, including derivatives related to "this compound," and evaluated their in vitro ability to inhibit the growth of Leishmania infantum. Their findings suggest that the presence of the electroactive nitro group is crucial for biological activity, highlighting the potential use of these compounds as anti-leishmanial drugs (Dias et al., 2015).

Anti-inflammatory Agents

Radwan et al. (2009) focused on the synthesis of 5-substituted benzo[b]thiophene derivatives as anti-inflammatory agents. These compounds were found to possess potent anti-inflammatory activity, further emphasizing the potential medicinal applications of benzo[b]thiophene derivatives in managing inflammation (Radwan et al., 2009).

Mécanisme D'action

Target of Action

The primary target of 3-(5-Nitrobenzo[b]thiophene-2-carboxamido)benzofuran-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Action Environment

The action of this compound is influenced by the cellular environment, particularly the presence of double-stranded DNA (dsDNA) from viruses, bacteria, or the host (mitochondrial, nuclear, junk, or tumor) in the cytoplasm . The presence of dsDNA promotes the production of cGAMP, which engages the adaptor protein STING .

Propriétés

IUPAC Name |

3-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O5S/c19-17(22)16-15(11-3-1-2-4-12(11)26-16)20-18(23)14-8-9-7-10(21(24)25)5-6-13(9)27-14/h1-8H,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXUEBUVFPMPPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

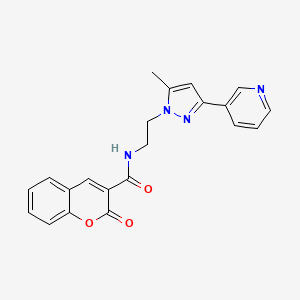

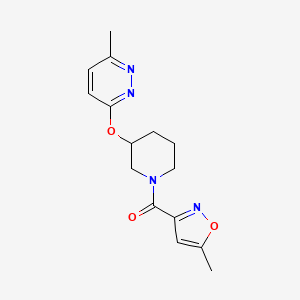

![2-(2-fluorophenoxy)-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2767630.png)

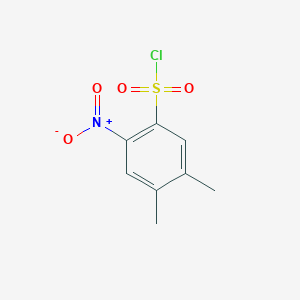

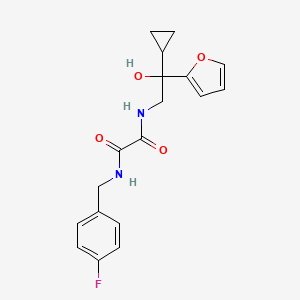

![6-(3-nitrobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2767631.png)

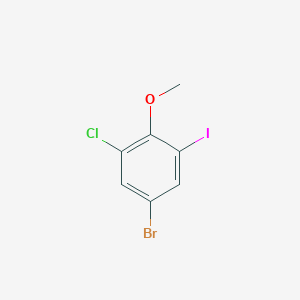

![2,3-Dichloro-4-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2767632.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2767635.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3,4-dichlorophenyl)methyl][(pyridin-2-yl)methyl]amino}acetamide](/img/structure/B2767636.png)

![Methyl 4-{4-[(4-chlorobenzyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2767637.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2767642.png)